2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with bromine, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzamide core.
Furan and Thiophene Substitution: Functionalization of the benzamide with furan-2-ylmethyl and thiophen-2-ylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Regulation of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Pathway Modulation: Influencing biochemical pathways to exert desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(furan-2-ylmethyl)benzamide
- 2-bromo-N-(thiophen-2-ylmethyl)benzamide
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both furan and thiophene groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H14BrNO2S |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14BrNO2S/c18-16-8-2-1-7-15(16)17(20)19(11-13-5-3-9-21-13)12-14-6-4-10-22-14/h1-10H,11-12H2 |
InChI Key |
HTSAQKXYYUISPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3)Br |
Origin of Product |
United States |
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